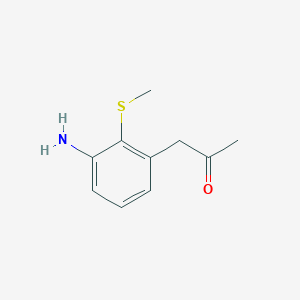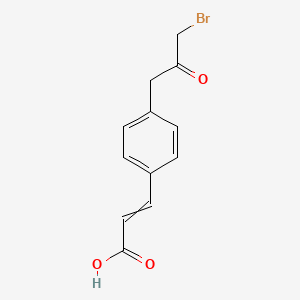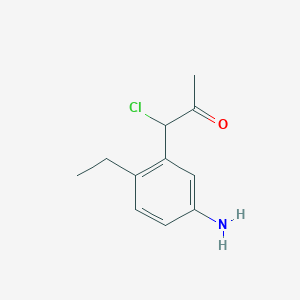
1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one is an organic compound that features a chlorinated propanone group attached to an amino-substituted ethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 5-amino-2-ethylphenyl ketone with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one
- 1-(5-Amino-2-ethylphenyl)-1-bromopropan-2-one
- 1-(5-Amino-2-ethylphenyl)-1-chlorobutan-2-one
Uniqueness
1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group and the amino functionality allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
1-(5-amino-2-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-4-5-9(13)6-10(8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
Clave InChI |
KFBJLDXGMYJTDV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)N)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



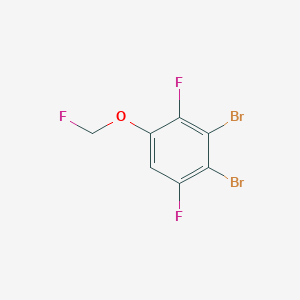
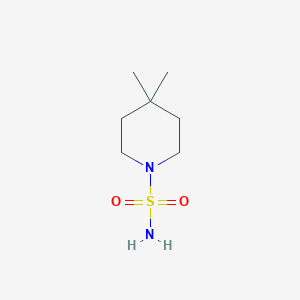
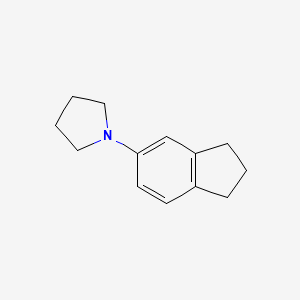
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
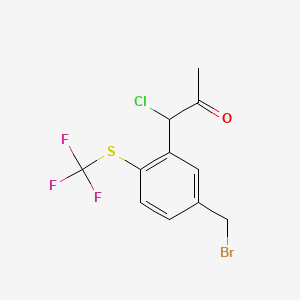

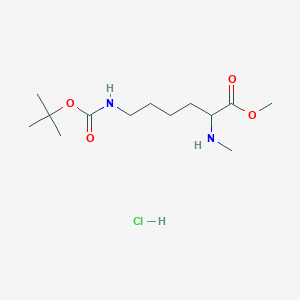
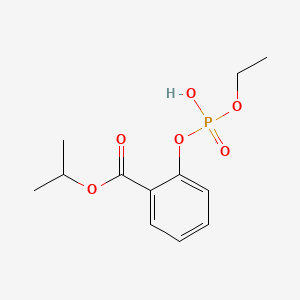
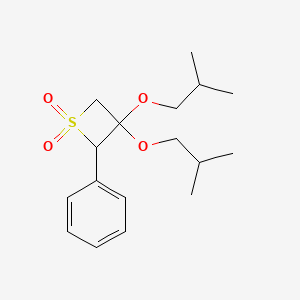
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid](/img/structure/B14064891.png)
